molecular formula C11H11ClF3N3O2 B1443051 (5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride CAS No. 1311315-16-8

(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride

Cat. No.: B1443051
CAS No.: 1311315-16-8
M. Wt: 309.67 g/mol
InChI Key: XXHAMDXAVCGBAP-UHFFFAOYSA-N
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Description

The compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals due to its diverse biological activities .


Molecular Structure Analysis

The InChI code for the compound is 1S/C4H7N3O.ClH/c1-3-6-4(2-5)7-8-3;/h2,5H2,1H3;1H . This indicates that the compound has a molecular weight of 149.58 g/mol .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : One study describes the synthesis of a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, using polyphosphoric acid condensation. This reaction had high yields and the compound was characterized spectroscopically (Shimoga, Shin, & Kim, 2018).

Biological and Pharmacological Activities

  • Antibacterial Activity : Research on derivatives of 1,2,4-oxadiazole, such as {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, has shown significant antibacterial activity. One compound in the series exhibited considerable efficacy against various bacterial strains (Rai et al., 2010).

  • Cytotoxic Agents : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction, demonstrated notable anti-tumor potential against several cancer cell lines, showing comparable or better cytotoxic activity than the reference drug doxorubicin in some cases (Ramazani et al., 2014).

  • Computational and Pharmacological Evaluation : Heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including a compound related to 5-Methyl-1,2,4-oxadiazol, were computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Some compounds showed binding and moderate inhibitory effects in various assays (Faheem, 2018).

Molecular Studies

  • Serotonin 2C Receptor Agonists : A study on 5-HT(2C) receptor agonists, using compounds like 1-(m-chlorophenyl)piperazine (mCPP), which contains an oxadiazole group, showed that these agonists significantly reduced food intake in mice. This suggests a potential application in controlling ingestive behavior (Hewitt, Lee, Dourish, & Clifton, 2002).

  • Synthesis of Novel Oxadiazole Derivatives : Novel oxadiazole derivatives synthesized from benzimidazole, including compounds similar to the one , were characterized by various spectroscopic methods. These derivatives could have potential applications in medicinal chemistry (Vishwanathan & Gurupadayya, 2014).

Chemical Studies

  • Synthesis of Trifluoroethoxy Groups Containing Oxadiazoles : Another study focused on developing an effective synthetic route to 2-amino-5-aryl-1,3,4-oxadiazoles containing trifluoroethoxy groups, confirming the structure of the novel intermediate through mass spectrometry and NMR spectroscopy (Zhang, Qian, & Li, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of 1,2,4-oxadiazoles, it could be interesting to explore its potential in pharmaceutical or agrochemical contexts .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a class of compounds to which this molecule belongs, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, the targets could be enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could allow them to interact with their targets, potentially leading to inhibition of essential biochemical processes in the target organisms.

Biochemical Analysis

Biochemical Properties

(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. The interaction with these enzymes can modulate their activity, leading to changes in cellular processes. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival. By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding and catalysis. Additionally, this compound can activate certain receptors or ion channels, leading to downstream signaling events and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical and cellular outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450s, leading to the formation of metabolites that may retain biological activity. The interaction with cofactors and other enzymes can influence the metabolic flux and levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, enhancing its biochemical effects. The distribution pattern of this compound can vary depending on the experimental conditions and the presence of other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can influence the interactions with biomolecules and the resulting biochemical and cellular effects .

Properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2.ClH/c1-6-16-10(17-19-6)9(15)7-4-2-3-5-8(7)18-11(12,13)14;/h2-5,9H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHAMDXAVCGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2OC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 2
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 3
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 4
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 5
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride
Reactant of Route 6
(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride

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